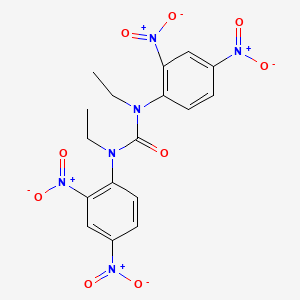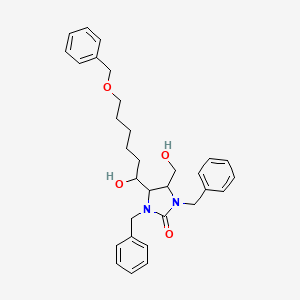
2-Oxo Reproterol Tribenzyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
2-Oxo Reproterol Tribenzyl can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-Oxo Reproterol Tribenzyl has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it can be used in preclinical studies to understand its potential effects on biological systems.
Mécanisme D'action
The exact mechanism of action of 2-Oxo Reproterol Tribenzyl is not well-documented. it is believed to interact with specific molecular targets and pathways involved in protein interactions and functions. Further research is needed to elucidate its precise mechanism of action .
Comparaison Avec Des Composés Similaires
2-Oxo Reproterol Tribenzyl can be compared with other similar compounds, such as:
Reproterol: A bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease.
Theophylline: A bronchodilator used to treat respiratory diseases like asthma and chronic obstructive pulmonary disease.
Aminophylline: A compound similar to theophylline, used as a bronchodilator.
What sets this compound apart is its specific use in proteomics research and its unique molecular structure, which includes the oxoethyl and tribenzyl groups .
Propriétés
Formule moléculaire |
C39H39N5O5 |
|---|---|
Poids moléculaire |
657.8 g/mol |
Nom IUPAC |
7-[3-[benzyl-[2-[3,5-bis(phenylmethoxy)phenyl]-2-oxoethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C39H39N5O5/c1-41-37-36(38(46)42(2)39(41)47)44(28-40-37)20-12-19-43(24-29-13-6-3-7-14-29)25-35(45)32-21-33(48-26-30-15-8-4-9-16-30)23-34(22-32)49-27-31-17-10-5-11-18-31/h3-11,13-18,21-23,28H,12,19-20,24-27H2,1-2H3 |
Clé InChI |
AHJUIUROYKHRNL-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN(CC3=CC=CC=C3)CC(=O)C4=CC(=CC(=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)




![3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B13835412.png)



